(5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid
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Overview
Description
(5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-bromo-2-fluoro-3-(isopropoxycarbonyl)benzene using bis(pinacolato)diboron as the boron source . The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl₂.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., K₂CO₃, NaOH), and solvents (e.g., toluene, ethanol).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
2-Bromo-5-fluorobenzaldehyde: Another boronic acid derivative with applications in organic synthesis.
Pinacol boronic esters: Valuable building blocks in organic synthesis, often used in coupling reactions.
Uniqueness
(5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in coupling reactions. Its isopropoxycarbonyl group offers additional steric and electronic effects, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C10H11BBrFO4 |
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Molecular Weight |
304.91 g/mol |
IUPAC Name |
(5-bromo-2-fluoro-3-propan-2-yloxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C10H11BBrFO4/c1-5(2)17-10(14)7-3-6(12)4-8(9(7)13)11(15)16/h3-5,15-16H,1-2H3 |
InChI Key |
FZAZKLLZCOBSIS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(=O)OC(C)C)Br)(O)O |
Origin of Product |
United States |
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